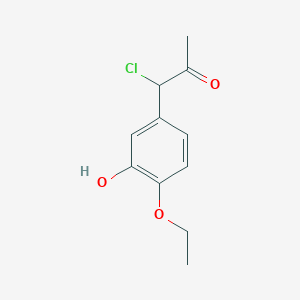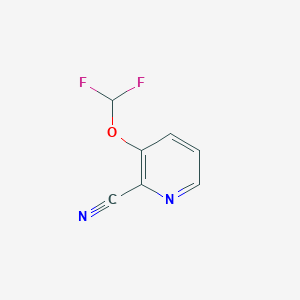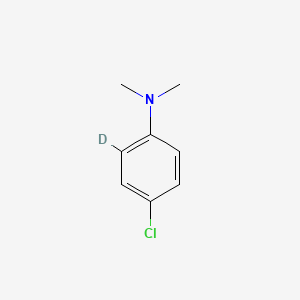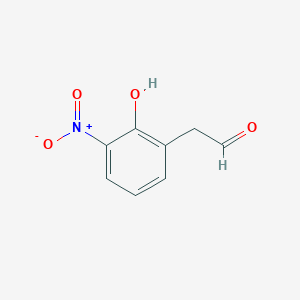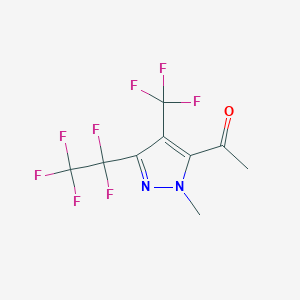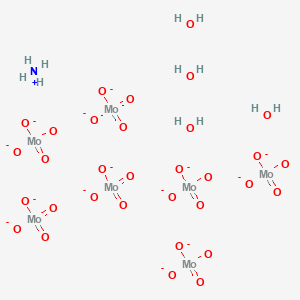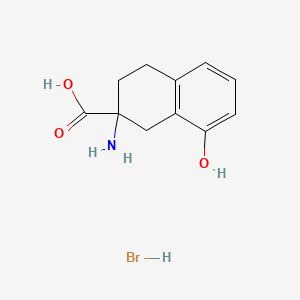
2-Amino-8-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid hbr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-8-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid hydrobromide is a chemical compound with the molecular formula C11H14BrNO3. It is used primarily in research settings, particularly in the fields of chemistry and biology . This compound is known for its unique structure, which includes both amino and hydroxy functional groups attached to a tetrahydronaphthalene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid hydrobromide typically involves multi-step organic reactions. One common method includes the reduction of naphthalene derivatives followed by functional group transformations to introduce the amino and hydroxy groups . Specific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in controlled laboratory environments. The process involves stringent quality control measures to ensure the compound’s purity and consistency, which is essential for its use in research applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-8-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-Amino-8-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid hydrobromide is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism by which 2-Amino-8-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid hydrobromide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxy group, which affects its reactivity and applications.
8-Hydroxy-1,2,3,4-tetrahydronaphthalene: Lacks the amino group, leading to different chemical properties and uses.
Uniqueness
The presence of both amino and hydroxy groups in 2-Amino-8-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid hydrobromide makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, enhancing its versatility in research and industrial applications .
Propriétés
Formule moléculaire |
C11H14BrNO3 |
|---|---|
Poids moléculaire |
288.14 g/mol |
Nom IUPAC |
2-amino-8-hydroxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C11H13NO3.BrH/c12-11(10(14)15)5-4-7-2-1-3-9(13)8(7)6-11;/h1-3,13H,4-6,12H2,(H,14,15);1H |
Clé InChI |
PKFUJGCTUNVUHV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC2=C1C=CC=C2O)(C(=O)O)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14034916.png)
![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B14034917.png)
